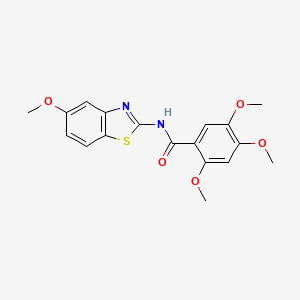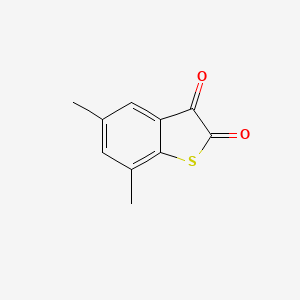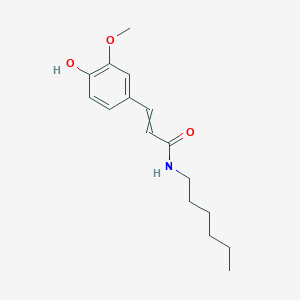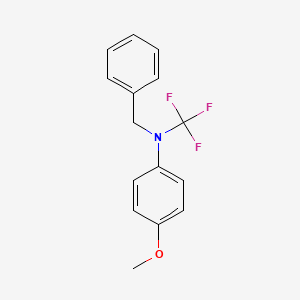![molecular formula C26H27Br3O2 B12543211 1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] CAS No. 142449-23-8](/img/structure/B12543211.png)
1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is a complex organic compound characterized by its brominated phenylene and methoxymethyl benzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] typically involves multi-step organic reactions. The starting materials often include brominated phenylene derivatives and methoxymethyl benzene compounds. The synthesis may proceed through the following steps:
Bromination: Bromination of phenylene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Coupling of the brominated phenylene with ethane-2,1-diyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Methoxymethylation: Introduction of methoxymethyl groups to the benzene rings using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert brominated groups to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), and dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: De-brominated compounds.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene and methoxymethyl benzene groups may contribute to its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- 1,1’-[(2-Chloro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-chloro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Fluoro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-fluoro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Iodo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-iodo-3-(methoxymethyl)benzene]
Uniqueness
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties, such as solubility, stability, and biological activity.
属性
CAS 编号 |
142449-23-8 |
|---|---|
分子式 |
C26H27Br3O2 |
分子量 |
611.2 g/mol |
IUPAC 名称 |
2-bromo-1,3-bis[2-[2-bromo-3-(methoxymethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C26H27Br3O2/c1-30-16-22-10-4-8-20(25(22)28)14-12-18-6-3-7-19(24(18)27)13-15-21-9-5-11-23(17-31-2)26(21)29/h3-11H,12-17H2,1-2H3 |
InChI 键 |
ZDNPWCSOTOXPTL-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=CC(=C1Br)CCC2=C(C(=CC=C2)CCC3=C(C(=CC=C3)COC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)



![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)


![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
